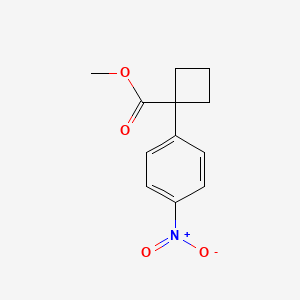

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester

CAS No.: 1215103-48-2

Cat. No.: VC8059046

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215103-48-2 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C12H13NO4/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | SHFZCNVCHWMUCS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct components:

-

Cyclobutane Ring: A four-membered carbocycle known for its high ring strain (approximately 110 kJ/mol due to angle deviation from ideal sp³ hybridization), which influences reactivity and conformational dynamics.

-

Para-Nitro Phenyl Group: An aromatic ring substituted with a nitro (-NO₂) group at the para position, introducing strong electron-withdrawing effects that modulate electronic properties and participation in electrophilic substitution reactions.

-

Methyl Ester Functional Group: A carboxylic acid derivative (-COOCH₃) that enhances solubility in organic solvents and serves as a handle for further chemical modifications.

The molecular formula is C₁₂H₁₃NO₄, with a molar mass of 235.24 g/mol. The IUPAC name, methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate, reflects the substitution pattern and esterification.

Spectroscopic and Stereochemical Features

-

InChI Key: SHFZCNVCHWMUCS-UHFFFAOYSA-N.

-

SMILES: COC(=O)C1(CCC1)C2=CC=C(C=C2)N+[O-].

-

Stereochemistry: The cyclobutane ring’s puckered conformation introduces chirality, though specific enantiomeric data remain undocumented in public databases.

Synthetic Methodologies

General Approach

While explicit protocols for synthesizing 1-(4-nitro-phenyl)-cyclobutanecarboxylic acid methyl ester are scarce, analogous compounds suggest a multi-step strategy:

-

Cyclobutane Formation: [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

-

Nitration: Electrophilic aromatic nitration of a pre-formed phenyl-cyclobutane intermediate using nitric acid/sulfuric acid.

-

Esterification: Reaction of the carboxylic acid precursor with methanol under acidic or enzymatic catalysis.

A patent describing the synthesis of structurally related dihydropyridine derivatives highlights the use of hydrolysis and esterification steps, which could be adapted for this compound . For example, partial hydrolysis of dicarboxylic acid esters in the presence of alkali metal hydroxides (e.g., LiOH) and methanol has been employed to isolate monoesters .

Challenges and Optimization

-

Ring Strain Mitigation: Cyclobutane synthesis often requires high-energy conditions or photochemical activation.

-

Regioselective Nitration: Ensuring para-substitution necessitates careful control of reaction conditions (e.g., temperature, nitrating agent concentration).

-

Ester Stability: Base-mediated hydrolysis of the methyl ester may occur during purification, requiring neutral workup conditions .

Applications in Research and Industry

Organic Synthesis

The compound’s functional groups enable diverse transformations:

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), yielding a primary aniline derivative for coupling reactions.

-

Ester Saponification: Hydrolysis to the carboxylic acid facilitates conjugation with amines or alcohols to generate amides or esters.

Medicinal Chemistry

Preliminary studies suggest biological activity, though mechanistic details are undisclosed. The nitro group’s role as a pharmacophore in antimicrobial and antiparasitic agents implies potential therapeutic applications.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 235.24 g/mol |

| Solubility | Likely soluble in DMSO, DMF; insoluble in water |

| Melting Point | Not reported |

| Stability | Sensitive to strong bases, UV light |

Recent Advances and Future Directions

While no recent publications specifically focus on this compound, advancements in cyclobutane chemistry—such as strain-release functionalization—could unlock novel synthetic routes. Computational studies predicting its binding affinity for biological targets (e.g., enzymes, receptors) are recommended to guide pharmacological profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume